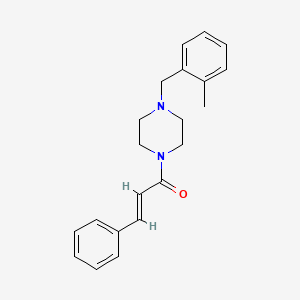

1-cinnamoyl-4-(2-methylbenzyl)piperazine

Description

Properties

IUPAC Name |

(E)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-18-7-5-6-10-20(18)17-22-13-15-23(16-14-22)21(24)12-11-19-8-3-2-4-9-19/h2-12H,13-17H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMBJYDTNSROHX-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CN2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that compounds with cinnamoyl substitutions exhibit significant antimicrobial properties. In a study examining various cinnamoyl derivatives, including 1-cinnamoyl-4-(2-methylbenzyl)piperazine, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating strong antibacterial efficacy, particularly against strains like Staphylococcus aureus and Escherichia coli .

2. Antiviral Potential

The compound's structure suggests potential antiviral applications. Molecular docking studies have shown that similar cinnamoyl derivatives can interact effectively with viral proteins, potentially inhibiting their function. This property positions 1-cinnamoyl-4-(2-methylbenzyl)piperazine as a candidate for further investigation in antiviral drug development .

3. Neuropharmacological Effects

Piperazine derivatives are known for their psychoactive properties. Research has explored the effects of various piperazine compounds on neurotransmitter systems, suggesting that 1-cinnamoyl-4-(2-methylbenzyl)piperazine could influence serotonin and dopamine pathways, making it a candidate for studying neuropharmacological effects .

Case Studies

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on a series of cinnamoyl-substituted piperazines, including 1-cinnamoyl-4-(2-methylbenzyl)piperazine, revealed significant antibacterial activity against multiple strains. The results indicated that the compound had an MIC value of 0.125 mg/mL against Bacillus cereus, showcasing its potential as an antimicrobial agent .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 1-Cinnamoyl-4-(2-methylbenzyl)piperazine | 0.125 | Bacillus cereus |

| Compound X | 0.25 | Staphylococcus aureus |

| Compound Y | 0.5 | Escherichia coli |

Case Study 2: Antiviral Activity

Molecular docking analyses have demonstrated that compounds similar to 1-cinnamoyl-4-(2-methylbenzyl)piperazine bind effectively to viral proteins such as those involved in influenza A virus replication. These findings suggest that further exploration could lead to the development of effective antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural Modifications and Physicochemical Properties

Piperazine derivatives with varying substituents and spacers exhibit distinct solubility and ionization profiles. For example:

- Compound 8ac (ethylene spacer between piperazine and quinolone): Aqueous solubility >80 μM at pH 2.0 and 6.5, pKa ~6–7 .

- Compound 8a (direct N-phenylpiperazinyl attachment): Solubility <20 μM at both pH values, pKa <3.8 .

- 1-Cinnamoyl-4-(2-methylbenzyl)piperazine : The cinnamoyl group’s hydrophobicity may reduce solubility compared to derivatives with ethylene spacers. However, the 2-methylbenzyl group (ortho-substituted) could enhance lipophilicity (ClogP) relative to para-substituted analogs like 1-(4-chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine () .

Table 1: Physicochemical Properties of Selected Piperazine Derivatives

*Predicted based on structural analogs .

Metabolic Stability and Toxicity

Piperazine moieties are metabolic hotspots, prone to deethylation or oxidation (). For example, MT-45 () undergoes rapid metabolism, whereas 1-cinnamoyl-4-(2-methylbenzyl)piperazine ’s cinnamoyl group may slow degradation by steric hindrance. Piperazine derivatives also show reduced cardiotoxicity (e.g., hERG inhibition) compared to morpholine analogs .

Key Research Findings and Implications

Substituent Position : Ortho-substituted benzyl groups (e.g., 2-methylbenzyl) enhance lipophilicity but may reduce solubility compared to para-substituted analogs .

Linker Length : Ethylene/methylene spacers improve solubility and pKa, critical for oral bioavailability .

Receptor Selectivity : Piperazine cores confer selectivity for targets like VMAT2 and 5-HT1A over off-target proteins .

Metabolic Challenges : Piperazine’s metabolic liability necessitates structural optimization (e.g., bulky substituents) to enhance stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-cinnamoyl-4-(2-methylbenzyl)piperazine?

- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives. For example, modifying the benzyl or cinnamoyl substituents requires precise control of reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) to ensure regioselectivity .

- Characterization : Use elemental analysis (C, H, N content), FTIR for functional groups (e.g., carbonyl peaks at ~1650–1750 cm⁻¹), and NMR (¹H/¹³C) to confirm substituent positions. Mass spectrometry (HRMS) validates molecular weight .

Q. What pharmacological activities have been reported for structurally similar piperazine derivatives?

- Piperazine derivatives exhibit diverse activities:

- Local Anesthetic : Derivatives with phenyl-propionic or phenoxyethyl radicals show infiltration anesthesia via sodium channel modulation .

- Antimicrobial/Anticancer : Substituted aromatic groups (e.g., chlorobenzyl) enhance interactions with bacterial enzymes or kinase targets like Wee1 .

- Antiplatelet : Modifications with sulfur-containing groups (e.g., methylsulfanyl) may inhibit platelet aggregation pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent groups) influence the biological activity and toxicity of 1-cinnamoyl-4-(2-methylbenzyl)piperazine?

- Activity-Toxicity Trade-offs : Introducing bulky groups (e.g., beta-cyclodextrin) reduces toxicity but may sterically hinder target binding, decreasing potency .

- Substituent Effects :

- Cinnamoyl Group : The α,β-unsaturated carbonyl moiety may enhance electrophilic reactivity, increasing interactions with nucleophilic residues in enzymes .

- 2-Methylbenzyl Group : Methyl substitution on the benzyl ring improves lipophilicity, potentially enhancing blood-brain barrier penetration for CNS targets .

- Methodology : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity on HEK-293 cells) paired with computational docking (AutoDock Vina) to map substituent interactions .

Q. How can researchers resolve contradictions in experimental data, such as reduced biological activity despite improved toxicity profiles?

- Case Study : Beta-cyclodextrin-modified piperazine derivatives showed lower toxicity but reduced antiplatelet activity. This suggests a need to balance steric shielding (toxicity reduction) with ligand-receptor accessibility.

- Approach :

Conduct dose-response studies to identify optimal activity-toxicity windows.

Use molecular dynamics simulations to analyze conformational changes in the compound-receptor complex .

Explore alternative delivery systems (e.g., liposomes) to enhance bioavailability without structural modification .

Q. What computational strategies are effective in predicting the target selectivity of 1-cinnamoyl-4-(2-methylbenzyl)piperazine derivatives?

- Pharmacophore Modeling : Identify key features (e.g., hydrogen bond acceptors, aromatic rings) using tools like Schrödinger’s Phase .

- Molecular Docking : Screen against kinase databases (e.g., PDB) to prioritize targets like T-type calcium channels or dopamine D3 receptors .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions to optimize pharmacokinetics .

Future Research Directions

Q. What novel methodologies could advance the development of 1-cinnamoyl-4-(2-methylbenzyl)piperazine as a therapeutic candidate?

- Hybrid Pharmacophores : Combine the piperazine scaffold with pyrazole or quinazoline moieties to target dual mechanisms (e.g., kinase inhibition + antimicrobial activity) .

- Crystallography Studies : Resolve supramolecular interactions (e.g., host-guest complexes) to improve stability and formulation .

- In Vivo Models : Validate anti-inflammatory or analgesic effects in rodent pain models (e.g., carrageenan-induced edema) to bridge in vitro findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.